Computed Drug-Likeness Profile vs. Representative Triazolo-Azetidine Analogs
Computed molecular properties from PubChem indicate that this compound (MW 243.26, XLogP3 0.3, tPSA 63.1 Ų, 1 HBD, 3 HBA) occupies a more hydrophilic region of drug-like chemical space compared to the trifluoromethyl analog 3-(2H-1,2,3-triazol-2-yl)-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide (CAS 2320890-10-4), which carries a -CF₃ group expected to raise LogP by approximately 1.0–1.5 units and increase MW by ~54 Da [1]. The unsubstituted N-phenyl carboxamide provides a balanced polarity profile with a lower rotatable bond count (2) than many analogs bearing substituted phenyl or heteroaryl groups, potentially favoring binding entropy [1].
| Evidence Dimension | Computed drug-likeness parameters (LogP, tPSA, rotatable bonds) |
|---|---|
| Target Compound Data | XLogP3 = 0.3, tPSA = 63.1 Ų, Rotatable bonds = 2, HBD = 1, HBA = 3, MW = 243.26 |
| Comparator Or Baseline | 3-(2H-1,2,3-triazol-2-yl)-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide (CAS 2320890-10-4): estimated XLogP3 > 1.5, MW ~297 |
| Quantified Difference | ΔXLogP3 < -1.2 (more hydrophilic); ΔMW ~ -54 Da; ΔRotatable bonds = -1 |
| Conditions | Computed by PubChem (XLogP3, Cactvs) for neutral species; comparator data not explicitly measured |
Why This Matters
The lower lipophilicity and smaller size of this compound suggest superior aqueous solubility and reduced non-specific protein binding compared to heavily halogenated analogs, making it preferable for fragment-based screening or aqueous assay conditions.
- [1] PubChem Compound Summary, CID 121154874, N-phenyl-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide; and PubChem records for CAS 2320890-10-4. View Source
